molecular formula C14H13ClN2O3 B5051289 N-(4-chlorobenzyl)-N'-(2-furylmethyl)ethanediamide

N-(4-chlorobenzyl)-N'-(2-furylmethyl)ethanediamide

Cat. No. B5051289
M. Wt: 292.72 g/mol
InChI Key: WFFHQZONKPOUEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-N'-(2-furylmethyl)ethanediamide, also known as CFME, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. CFME is a member of the class of compounds known as benzylamines and has been shown to have promising effects in a number of different areas of study.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N'-(2-furylmethyl)ethanediamide is not fully understood, but it is believed to act through a number of different pathways. N-(4-chlorobenzyl)-N'-(2-furylmethyl)ethanediamide has been shown to inhibit the activity of enzymes involved in the inflammatory response, leading to a reduction in inflammation. N-(4-chlorobenzyl)-N'-(2-furylmethyl)ethanediamide has also been shown to have antioxidant properties, which may help to protect cells from damage.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-(2-furylmethyl)ethanediamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N-(4-chlorobenzyl)-N'-(2-furylmethyl)ethanediamide can reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. N-(4-chlorobenzyl)-N'-(2-furylmethyl)ethanediamide has also been shown to reduce oxidative stress and increase the activity of antioxidant enzymes such as superoxide dismutase.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-chlorobenzyl)-N'-(2-furylmethyl)ethanediamide is that it has been shown to have a relatively low toxicity profile, making it a potential candidate for use in therapeutic applications. However, one limitation of N-(4-chlorobenzyl)-N'-(2-furylmethyl)ethanediamide is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies based on its effects.

Future Directions

There are a number of potential future directions for research on N-(4-chlorobenzyl)-N'-(2-furylmethyl)ethanediamide. One area of interest is the development of targeted therapies based on N-(4-chlorobenzyl)-N'-(2-furylmethyl)ethanediamide's anti-inflammatory and antioxidant properties. Another area of interest is the potential use of N-(4-chlorobenzyl)-N'-(2-furylmethyl)ethanediamide in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of N-(4-chlorobenzyl)-N'-(2-furylmethyl)ethanediamide and its potential therapeutic applications.

Synthesis Methods

N-(4-chlorobenzyl)-N'-(2-furylmethyl)ethanediamide can be synthesized through a number of different methods, including the reaction of 4-chlorobenzylamine with furfurylamine in the presence of a catalyst. Other methods of synthesis include the reaction of 4-chlorobenzylamine with furfural followed by reduction with sodium borohydride.

Scientific Research Applications

N-(4-chlorobenzyl)-N'-(2-furylmethyl)ethanediamide has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that N-(4-chlorobenzyl)-N'-(2-furylmethyl)ethanediamide has anti-inflammatory, antioxidant, and antitumor properties. N-(4-chlorobenzyl)-N'-(2-furylmethyl)ethanediamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3/c15-11-5-3-10(4-6-11)8-16-13(18)14(19)17-9-12-2-1-7-20-12/h1-7H,8-9H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFHQZONKPOUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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